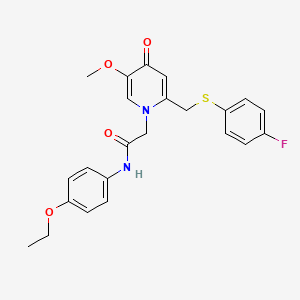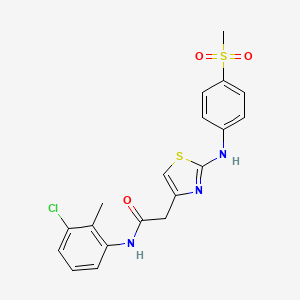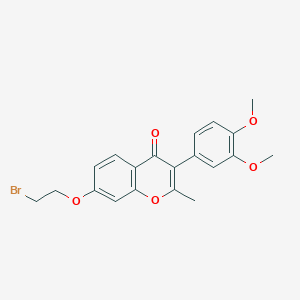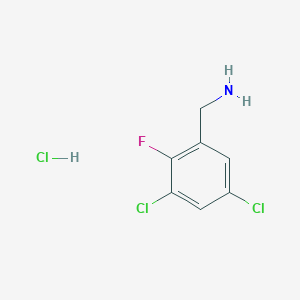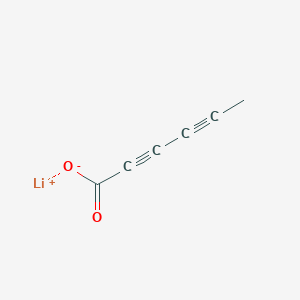
Lithium;hexa-2,4-diynoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium hexa-2,4-diynoate is a chemical compound with the molecular formula C6H3LiO2 . It is used for pharmaceutical testing . It is similar to Ethyl hexa-2,4-dienoate, which has a molecular formula of C8H12O2 .
Molecular Structure Analysis
The molecular structure of Lithium hexa-2,4-diynoate is based on the molecular formula C6H3LiO2 . The exact structure is not provided in the available resources.Physical And Chemical Properties Analysis
Lithium hexa-2,4-diynoate has a molecular weight of 114.03 . It is a powder at room temperature . More specific physical and chemical properties are not provided in the available resources.科学的研究の応用
Advanced Lithium Batteries Lithium hexafluorophosphate (LiPF6) is a dominant Li-salt used in commercial rechargeable lithium-ion batteries. It is not the ideal Li-salt for every property but has a suitable combination of properties for battery applications. However, for next-generation batteries like lithium-metal (Li-metal), lithium-oxygen (Li-O2), and lithium-sulfur (Li-S), the role of Li-salts needs re-evaluation due to different electrochemical and chemical reactions within such cells (Younesi et al., 2015).
Lithium Intercalation in Layered Dichalcogenides n-Butyllithium in hexane solution is an excellent reagent for lithium intercalation into Group IVb and Vb layered dichalcogenides. This process results in highly crystalline, uncontaminated stoichiometric products, important for the development of new battery materials (Dines, 1975).
Superionic Conduction in Lithium Borohydride The electrical conductivity of lithium borohydride (LiBH4) significantly increases due to a structural transition at approximately 390K. This conductivity is attributed to Li superionic conduction, vital for the development of high-efficiency battery systems (Matsuo et al., 2007).
Lithium Fluoride Protection Layer in Batteries Research on lithium metal chemistry for Li-S and Li-air batteries led to the development of a conformal LiF coating technique on Li surface. This coating significantly enhances cycling stability and Coulombic efficiency in batteries (Lin et al., 2017).
Lithium Insertion into Manganese Spinels The study of lithium insertion into Mn3O4 and Li[Mn2]O4 is significant for developing cathode materials for lithium batteries. It helps understand the electron compensation mechanism for Li+-ion charge in these materials (Thackeray et al., 1983).
Thin-Film Lithium and Lithium-Ion Batteries Solid-state thin-film lithium and lithium-ion batteries developed at Oak Ridge National Laboratory are less than 15 μm thick and have applications in consumer and medical products. They provide insight into the properties of lithium intercalation compounds (Bates, 2000).
Lithium in Energy Storage Element Lithium, as an exceptional cathode material in rechargeable batteries, is critical in modern energy production and storage devices. Its exploitation from mineral and brine resources is key to sustaining its availability for energy-critical applications (Choubey et al., 2016).
Biological Importance of Lithium Lithium's bioavailability is vital to understand due to its wide use in various applications. Studies suggest that low levels of Li have beneficial effects on organisms, while high levels can be toxic. This research is crucial for understanding the long-term effects of lithium on living organisms (Shahzad et al., 2016).
Safety and Hazards
作用機序
Target of Action
Lithium hexa-2,4-diynoate, like other lithium compounds, primarily targets several critical neuronal enzymes and neurotransmitter receptors . The lithium ion Li+, due to its smaller diameter, can easily displace K+ and Na+ and even Ca+2, occupying their sites in these targets .
Mode of Action
The precise mechanism of action of lithium as a mood-stabilizing agent is currently unknown . It’s believed that lithium’s therapeutic action may be due to a number of effects, ranging from inhibition of enzymes such as glycogen synthase kinase 3, inositol phosphatases, or modulation of glutamate receptors .
Biochemical Pathways
Lithium affects several biochemical pathways. It has been shown to inhibit inositol monophosphatase (IMPA) and glycogen synthase kinase-3 (GSK-3) . These enzymes are involved in critical cellular processes, and their inhibition can lead to significant downstream effects.
Pharmacokinetics
The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice . Lithium has an extremely narrow therapeutic window, which necessitates careful monitoring of blood concentrations .
Result of Action
The molecular and cellular effects of lithium’s action are complex and multifaceted. It can also influence neurotransmitter release and uptake, ion transport, and intracellular signaling pathways .
特性
IUPAC Name |
lithium;hexa-2,4-diynoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O2.Li/c1-2-3-4-5-6(7)8;/h1H3,(H,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCKOQLGSSLSJJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC#CC#CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3LiO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

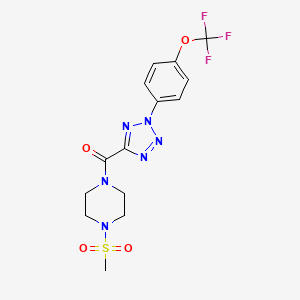
![N-{3-cyano-1-[(4-fluorophenyl)methyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2-[(1,1-dioxo-1lambda6-thiolan-3-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2883237.png)
![1-(2,5-Dimethylbenzyl)-3'-(4-ethoxyphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2883241.png)
![N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2883243.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2883244.png)
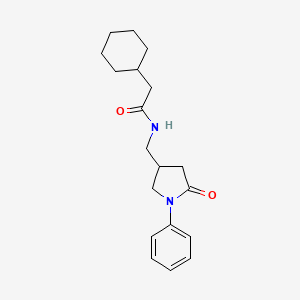
![N-cyclohexyl-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(propan-2-yl)propanamide](/img/structure/B2883247.png)
